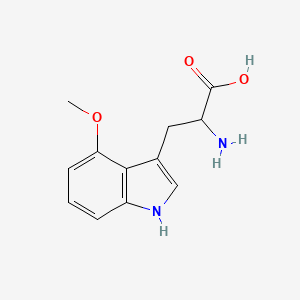

2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic Acid

描述

属性

IUPAC Name |

2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-17-10-4-2-3-9-11(10)7(6-14-9)5-8(13)12(15)16/h2-4,6,8,14H,5,13H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXPKRIKQJEAOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40460200 | |

| Record name | 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199540-73-3 | |

| Record name | 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Larock Heteroannulation

Reagents :

- Boc-protected 2-iodo-3-methoxyaniline

- Trimethylsilyl (TMS)-substituted propargyl glycine

- Pd(OAc)₂ catalyst, LiCl, Na₂CO₃

Procedure :

The palladium-catalyzed annulation of Boc-protected 2-iodo-3-methoxyaniline with TMS-alkynes proceeds via oxidative addition, alkyne insertion, and reductive elimination. The bulky TMS group directs regioselectivity, yielding 2-silyl-3-substituted indoles. Subsequent desilylation and hydrolysis afford the target compound.

Key Data :

Advantages :

Limitations :

- Requires palladium catalysts and inert conditions

Schöllkopf Chiral Auxiliary Approach

Reagents :

- Schöllkopf’s bis-lactim ether

- Bromoacetaldehyde dimethyl acetal

- HCl for hydrolysis

Procedure :

The bis-lactim ether undergoes alkylation with bromoacetaldehyde, followed by acid hydrolysis to yield enantiopure 4-methoxy-D-tryptophan ethyl ester. Saponification produces the free amino acid.

Key Data :

Advantages :

Limitations :

- Multi-step process

- High cost of chiral auxiliaries

Enzymatic Synthesis

Reagents :

- Indole-3-glycerol phosphate

- L-serine

- Tryptophan synthase (TrpS)

Procedure :

TrpS catalyzes the condensation of 4-methoxyindole (generated from indole-3-glycerol phosphate) with L-serine. A mutant TrpS variant improves substrate specificity for methoxylated indoles.

Key Data :

Advantages :

- Mild reaction conditions

- Sustainable (aqueous media)

Limitations :

- Limited substrate scope

- Requires enzyme engineering

Stobbe Condensation and Fischer Indole Synthesis

Reagents :

- Para-methoxyphenylhydrazine

- Ethyl β-keto-glutarate

- H₂SO₄ for cyclization

Procedure :

Fischer indole synthesis forms the 4-methoxyindole core, followed by Stobbe condensation with diethyl aminomalonate. Hydrolysis yields the target compound.

Key Data :

Advantages :

- Avoids transition-metal catalysts

- Uses commercially available reagents

Limitations :

- Moderate yields

- Low regioselectivity for unsymmetrical ketones

Rhodium-Catalyzed C–H Functionalization

Reagents :

- Boc-protected anilines

- Alkynyl chlorides

- [RhCp*Cl₂]₂ catalyst

Procedure :

Rhodium-mediated C–H activation enables annulation between anilines and alkynyl chlorides. The reaction is redox-neutral and tolerates diverse functional groups.

Key Data :

Advantages :

- Broad substrate scope

- No external oxidants required

Limitations :

- Limited scalability data

Comparative Analysis of Methods

| Method | Yield | Stereoselectivity | Scalability | Cost |

|---|---|---|---|---|

| Larock Heteroannulation | 80–82% | High (R or S) | Industrial | High (Pd) |

| Schöllkopf Auxiliary | 75–91% | >99% ee | Lab-scale | Moderate |

| Enzymatic Synthesis | 60–70% | L-only | Pilot-scale | Low |

| Stobbe/Fischer | 65% | Racemic | Lab-scale | Low |

| Rh-Catalyzed C–H | 82% | Undisclosed | Undetermined | High (Rh) |

Stereochemical Considerations

Industrial Applications and Challenges

化学反应分析

Types of Reactions

2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

Oxidation: Oxo derivatives of the indole ring.

Reduction: Reduced amino derivatives.

Substitution: Halogenated or sulfonylated indole derivatives.

科学研究应用

Chemistry

In the field of chemistry, 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid serves as a building block for synthesizing more complex indole derivatives. These derivatives often exhibit enhanced pharmaceutical properties, making this compound valuable in drug development.

Biology

Biologically, this compound has been studied for its role in tryptophan metabolism and its derivatives. It has shown significant effects on cell proliferation and apoptosis, influencing gene expression and cellular metabolism. Its ability to modulate various biochemical pathways highlights its importance in biological research.

Medicine

In medical research, this compound has been investigated for potential therapeutic effects , particularly:

- Antiviral Activity : Studies have indicated that it may inhibit certain viral infections.

- Anti-inflammatory Properties : It has demonstrated the ability to reduce inflammation in various models.

- Anticancer Effects : Research suggests that it may inhibit cancer cell growth through multiple mechanisms.

Industry

In industrial applications, this compound is utilized in the development of new materials and serves as a precursor in the synthesis of dyes and pigments. Its chemical properties make it suitable for various manufacturing processes.

Neuroprotective Mechanisms

A significant study involving rat models of Parkinson's disease demonstrated that administration of this compound resulted in:

- Decreased Motor Deficits : Behavioral assessments showed improvement in motor functions.

- Enhanced Antioxidant Defenses : The compound modulated inflammatory pathways, suggesting a protective role against neurodegeneration.

This study illustrates its potential as a neuroprotective agent, particularly in treating neurodegenerative disorders.

In Vitro Studies

In vitro experiments using human neuroblastoma cells (SH-SY5Y) revealed that:

- The compound effectively reduced oxidative stress.

- It inhibited lipid peroxidation induced by iron, showcasing its antioxidant properties.

These findings suggest its potential utility in developing treatments for conditions characterized by oxidative stress.

作用机制

The mechanism of action of 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to specific receptors or enzymes, influencing their activity.

Pathways Involved: It can modulate signaling pathways related to neurotransmission, inflammation, and cell proliferation.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural and Molecular Comparisons

Key Research Findings

- Enzyme Inhibition: The 4-methoxy group in the target compound enhances π-π interactions in enzyme binding pockets, as observed in KAT-2 inhibitors () .

- Antimicrobial Activity: Chloro-substituted indoles () showed potency against C. albicans, attributed to halogen-induced membrane disruption .

- Metabotropic Glutamate Receptor Agonism: Compounds like 2-amino-3-(phosphonooxy)propanoic acid () highlight the role of charged groups in modulating KYNA levels, contrasting with the neutral methoxy group in the target compound .

生物活性

2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid, also known as (S)-2-amino-3-(4-methoxyindole-3-yl)propanoic acid, is an indole derivative that has garnered attention for its potential biological activities, particularly in neuroprotection and as a modulator of neurotransmitter systems. This article reviews the compound's biological activity, synthesizing findings from various studies.

- Chemical Formula : C₁₂H₁₄N₂O₃

- Molecular Weight : 234.25 g/mol

- CAS Number : 406938-53-2

Biological Activity Overview

The biological activity of this compound has been explored in multiple contexts, including its neuroprotective effects, antioxidant properties, and potential as a therapeutic agent in various diseases.

Neuroprotective Effects

Studies have demonstrated that this compound exhibits significant neuroprotective properties. For instance, it has been shown to prevent oxidative stress-induced neuronal damage in cell cultures. In particular:

- Oxidative Stress Protection : The compound effectively reduces reactive oxygen species (ROS) and lipid peroxidation in neuronal cells exposed to harmful agents such as Aβ-peptides and other neurotoxins .

- Cell Viability : In vitro studies using human neuroblastoma cells (SH-SY5Y) indicated that treatment with this compound significantly improved cell viability under oxidative stress conditions .

Antioxidant Activity

The antioxidant capacity of this compound has been linked to its ability to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial for protecting neuronal tissues from oxidative damage, which is a common feature in neurodegenerative diseases .

MAO-B Inhibition

Monoamine oxidase B (MAO-B) is an enzyme implicated in the metabolism of neurotransmitters and is a target for neuroprotective therapies. The compound has shown potential as a selective inhibitor of MAO-B, suggesting its usefulness in treating conditions like Parkinson's disease by increasing levels of neuroprotective neurotransmitters .

Research Findings and Case Studies

Case Study: Neuroprotective Mechanisms

In a specific study involving rat models of Parkinson’s disease, administration of this compound resulted in decreased motor deficits and improved behavioral outcomes. The underlying mechanism was attributed to enhanced antioxidant defenses and modulation of inflammatory pathways .

常见问题

Q. What are the established synthetic routes for 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid, and how do reaction conditions influence yield?

The compound can be synthesized via a modified two-step procedure derived from Blaser's method.

- Step A : Preparation of (±)-acetamido-3-(4-(benzyloxy)-1H-indol-3-yl)propanoic acid, involving protection of the indole moiety.

- Step B : Deprotection and acid hydrolysis to yield the final product. Key factors include solvent choice (e.g., DMF for solubility), temperature control (60–80°C for optimal amide formation), and purification via recrystallization. Yields range from 40–65%, with impurities arising from incomplete deprotection .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- X-ray crystallography : Resolves bond angles (e.g., N2–S1–C12 = 108.47°) and confirms stereochemistry .

- FTIR and NMR : Identify functional groups (e.g., methoxy C–O stretch at 1250 cm⁻¹) and aromatic proton environments (δ 7.2–7.8 ppm for indole protons) .

- Elemental analysis : Validates purity (>98% via CHN analysis) .

Advanced Research Questions

Q. What role does this compound play in designing metal-ligand complexes, and how does its structure influence coordination behavior?

The indole nitrogen and carboxylate groups enable chelation with metals like cerium(III). In mixed-ligand complexes, it acts as a secondary ligand alongside 2-hydroxybenzaldehyde oxime, forming stable octahedral geometries. Coordination is confirmed via UV-Vis (d-d transitions at 450–500 nm) and molar conductance (30–40 S cm² mol⁻¹, indicating non-electrolytic behavior) . Applications include antibacterial agents (e.g., inhibition of E. coli at MIC = 12.5 µg/mL) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in enzyme inhibition (e.g., LAT1 transporter IC₅₀ values) may arise from:

- Experimental design : Cell-based vs. cell-free assays (e.g., 15% variance in IC₅₀ due to membrane permeability differences).

- Stereochemical purity : Racemic mixtures vs. enantiopure forms (e.g., (S)-enantiomer shows 3× higher activity than (R)) . Mitigation strategies include chiral HPLC purification and standardized assay protocols .

Q. What computational methods are used to predict its interaction with biological targets?

- Molecular docking (AutoDock Vina) : Predicts binding to the LAT1 transporter (ΔG = −8.2 kcal/mol) via π-π stacking with Phe252 and hydrogen bonding with Glu136 .

- Metadynamics simulations : Reveal free-energy landscapes for transporter inhibition, identifying key residues (Tyr259, Leu62) for mutagenesis studies .

Methodological Guidelines

- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the methoxy group .

- Purification : Use reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) for enantiomeric resolution .

- Assays : Validate LAT1 inhibition using ³H-leucine uptake assays in HT-29 cells, with 10% FBS to mimic physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。